molecular formula C8H9NO3 B13618142 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

Cat. No.: B13618142
M. Wt: 167.16 g/mol
InChI Key: XKJLACIDXSHIQN-UHFFFAOYSA-N
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Description

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is a chemical compound characterized by the presence of an oxazole ring attached to a cyclopropyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is unique due to its specific combination of the oxazole ring and cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)5-8(2-3-8)6-1-4-12-9-6/h1,4H,2-3,5H2,(H,10,11)

InChI Key

XKJLACIDXSHIQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)C2=NOC=C2

Origin of Product

United States

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